molecular formula C8H10NO5P B220759 Pregnane-3,6,17-triol triacetate CAS No. 113846-07-4

Pregnane-3,6,17-triol triacetate

Cat. No. B220759
CAS RN: 113846-07-4
M. Wt: 476.6 g/mol
InChI Key: CTHSOFYMWQMUQJ-KLZDTNLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnane-3,6,17-triol triacetate is a steroid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized from pregnenolone, a steroid hormone that is naturally produced in the body. The synthesis method of this compound involves the acetylation of pregnenolone at the 3, 6, and 17 positions.

Mechanism of Action

The mechanism of action of pregnane-3,6,17-triol triacetate is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By modulating these pathways, this compound can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the blood and tissues. It can also reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to reduce the levels of amyloid beta (Aβ) and tau proteins in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using pregnane-3,6,17-triol triacetate in lab experiments include its high purity, high yield, and low toxicity. It can be easily synthesized using simple chemical reactions, and it has been shown to have various therapeutic applications in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential side effects in humans. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are many future directions for the study of pregnane-3,6,17-triol triacetate. One direction is to study its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to study its mechanism of action in more detail. The exact signaling pathways and molecular targets of this compound need to be identified to fully understand its therapeutic potential. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions using acetic anhydride and pyridine. The reaction is carried out under reflux conditions, and the resulting compound is purified using column chromatography. The yield of this synthesis method is reported to be high, and the purity of the compound is also high.

Scientific Research Applications

Pregnane-3,6,17-triol triacetate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in many diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. In addition, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

113846-07-4

Molecular Formula

C8H10NO5P

Molecular Weight

476.6 g/mol

IUPAC Name

[(3S,5R,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-diacetyloxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H40O7/c1-15(28)27(34-18(4)31)12-9-22-20-14-24(33-17(3)30)23-13-19(32-16(2)29)7-10-25(23,5)21(20)8-11-26(22,27)6/h19-24H,7-14H2,1-6H3/t19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1

InChI Key

CTHSOFYMWQMUQJ-KLZDTNLLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C

synonyms

5beta-pregnane-3alpha,6alpha,17alpha-triol triacetate
PGtriol triacetate
pregnane-3,6,17-triol triacetate
pregnane-3,6,17-triol triacetate, (3alpha,5beta,6alpha)-isome

Origin of Product

United States

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